molecular formula C18H20F3IN4O5S B3033552 N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide CAS No. 1052545-77-3

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide

Cat. No. B3033552
CAS RN: 1052545-77-3
M. Wt: 588.3 g/mol
InChI Key: KLDOQPWNZHDQPB-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide is a useful research compound. Its molecular formula is C18H20F3IN4O5S and its molecular weight is 588.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optics and Material Science

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide and its derivatives have applications in nonlinear optics. For example, ethyl-substituted stilbazolium derivatives, which are structurally similar, have shown increased solubility in organic solvents and the ability to produce second harmonic generation (SHG) active crystals. These properties are essential for nonlinear optical materials used in various technological applications, such as telecommunications and laser technology (Okada et al., 2003).

Synthetic Chemistry and Pharmaceutical Applications

In the field of synthetic chemistry, related compounds are used in the synthesis of hydroxamic acids and ureas from carboxylic acids, as demonstrated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method is significant for pharmaceutical applications as it offers a racemization-free synthesis pathway and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).

Antimicrobial Research

Derivatives of N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide have been investigated for their antimicrobial properties. For example, certain synthesized compounds demonstrated antimicrobial activity against species like Bacillus subtillis and Staphylococcus aureus (Patel et al., 2011).

Peptide Synthesis

In peptide synthesis, the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group, similar in structure to the compound , has been used as a protecting/activating system. This group is stable during peptide chain elongation and allows for efficient peptide synthesis in both the C → N and N → C direction, which is valuable in the development of therapeutic peptides (De Marco et al., 2013).

properties

IUPAC Name

N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanimidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O5S.HI/c1-13(23-14-3-7-16(8-4-14)30-18(19,20)21)24(2)12-11-22-31(28,29)17-9-5-15(6-10-17)25(26)27;/h3-10,22H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDOQPWNZHDQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC(F)(F)F)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3IN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide
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N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide
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N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide
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N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide
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N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide
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N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide

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